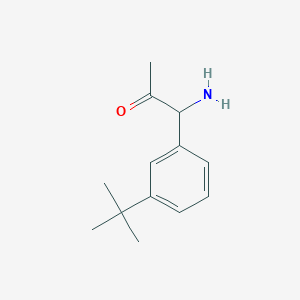
Levofloxacin impurity 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levofloxacin impurity 19 is a byproduct formed during the synthesis and storage of levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Levofloxacin impurity 19 involves the reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide. This process yields a high-purity levofloxacin impurity through washing column chromatography. The impurity is then heated with acetic anhydride in formic acid to obtain this compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the controlled synthesis of levofloxacin and monitoring for the formation of impurities. The impurities are then isolated and purified using techniques like column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Levofloxacin impurity 19 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the impurity into other reduced forms.
Substitution: The impurity can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the impurity.
Wissenschaftliche Forschungsanwendungen
Levofloxacin impurity 19 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the quality and purity of levofloxacin.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Investigated for its impact on the efficacy and safety of levofloxacin as a pharmaceutical product.
Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of Levofloxacin impurity 19 is not well-documented. it is likely to interact with similar molecular targets as levofloxacin, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the impurity may exert antibacterial effects, although its potency and efficacy may differ from the parent compound .
Eigenschaften
Molekularformel |
C13H10FNO5 |
|---|---|
Molekulargewicht |
279.22 g/mol |
IUPAC-Name |
(2S)-7-fluoro-6-hydroxy-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C13H10FNO5/c1-5-4-20-12-9-6(2-8(14)11(12)17)10(16)7(13(18)19)3-15(5)9/h2-3,5,17H,4H2,1H3,(H,18,19)/t5-/m0/s1 |
InChI-Schlüssel |
FJZGVIJPEBDOBR-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O |
Kanonische SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13046706.png)




![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)

